4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, characterized by a fused bicyclic structure that includes a nitrogen-containing heterocycle. This compound is notable for its potential biological activities and applications in medicinal chemistry.
4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of 4-acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
The synthesis can yield various analogues by modifying the acyl groups used in the reaction, allowing for exploration of structure-activity relationships . Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds.
The molecular formula of 4-acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is , with a molecular weight of approximately 174.20 g/mol. The structure features:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one |
| SMILES | CC(=O)C1=CN=C(N1)C=C2C=CC=C(C2)N=C(C)C=O |
4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for compounds like 4-acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that structural modifications can significantly influence potency against various bacterial strains .
4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8